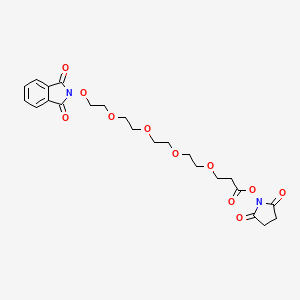
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine
Descripción general
Descripción
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine, also known as 5-E2P3P, is an important organic compound with a variety of applications in scientific research. It is a versatile compound that is used in a wide range of experiments, from biochemical and physiological studies to drug development.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine and its Derivatives in Scientific Research : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its popularity stems from the efficient exploration of pharmacophore space due to sp3-hybridization, contributions to stereochemistry, and increased three-dimensional coverage through pseudorotation. This review highlights bioactive molecules featuring the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol, emphasizing their target selectivity. It delves into synthetic strategies for ring construction and functionalization, underscoring the impact of stereoisomers and substituent spatial orientation on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds with varied biological activities (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds : The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. This review covers synthetic pathways for developing substituted pyranopyrimidine derivatives through one-pot multicomponent reactions, employing diverse hybrid catalysts like organocatalysts and nanocatalysts. It emphasizes the importance of these scaffolds in creating lead molecules, attracting researchers to explore catalytic applications for novel development (Parmar et al., 2023).
Pyridine Derivatives in Medicinal Chemistry
Medicinal Importance of Pyridine Derivatives : Pyridine derivatives are pivotal heterocyclic compounds with applications ranging from medicinal to chemosensing. They exhibit various biological activities, including antifungal, antibacterial, and anticancer effects. Additionally, they serve as highly effective chemosensors for detecting ions and neutral species. This review discusses synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry, aiming to inspire new designs for biologically active compounds and chemosensors (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
5-ethyl-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10/h3-4,7,10,12H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAMCNZOXAJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)




